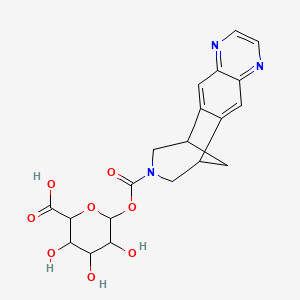

Varenicline carbamoyl beta-D-glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Varenicline carbamoyl beta-D-glucuronide: is a metabolite of varenicline, a medication primarily used for smoking cessation. The compound is characterized by its molecular formula C20H21N3O8 and a molecular weight of 431.40 g/mol . It is a biochemical reagent used in glycobiology research, which studies the structure, synthesis, biology, and evolution of sugars .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of varenicline carbamoyl beta-D-glucuronide involves the glucuronidation of varenicline. This process typically requires the presence of glucuronic acid and a suitable catalyst to facilitate the reaction. The reaction conditions often include a controlled temperature and pH to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and advanced equipment to maintain consistency and efficiency. The production is carried out under stringent quality control measures to ensure the compound meets the required standards for research applications .

Analyse Chemischer Reaktionen

Types of Reactions

Varenicline carbamoyl beta-D-glucuronide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics of Varenicline Carbamoyl Beta-D-Glucuronide

Varenicline undergoes extensive metabolism, primarily in the liver, producing various metabolites, including this compound. This metabolite is formed through glucuronidation, a process that enhances the solubility and excretion of drugs .

Key Pharmacokinetic Properties

Smoking Cessation

The primary application of varenicline and its metabolite is in smoking cessation therapy. Clinical trials have demonstrated that varenicline significantly increases the likelihood of quitting smoking compared to placebo treatments. For instance, during weeks 15-24 of treatment, continuous abstinence rates were reported at 32.1% for varenicline versus 6.9% for placebo .

Case Studies

- Efficacy in Diverse Populations : A study involving diverse demographic groups showed that varenicline was effective across different ages, races, and genders. Continuous abstinence rates remained high regardless of these factors, confirming its broad applicability in smoking cessation programs .

- Long-term Outcomes : Another study indicated that patients who maintained abstinence during the initial treatment phase continued to show lower relapse rates up to one year post-treatment, highlighting the long-term benefits of varenicline therapy .

Insights from Research Findings

Research has consistently shown that varenicline not only helps in quitting smoking but also plays a role in reducing cravings and withdrawal symptoms through its unique mechanism of action at nicotinic receptors. Its effectiveness has been attributed to both its agonistic properties at the alpha-4 beta-2 receptors and its ability to block nicotine's rewarding effects.

Wirkmechanismus

The mechanism of action of varenicline carbamoyl beta-D-glucuronide involves its interaction with specific molecular targets and pathways. As a metabolite of varenicline, it is likely to interact with nicotinic acetylcholine receptors, modulating their activity. This interaction can influence various biological processes, including neurotransmission and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Varenicline: The parent compound, used for smoking cessation.

Other Glucuronides: Compounds like morphine-6-glucuronide and acetaminophen glucuronide, which are also metabolites formed through glucuronidation.

Uniqueness

Varenicline carbamoyl beta-D-glucuronide is unique due to its specific structure and the biological activity it exhibits as a metabolite of varenicline. Its role in glycobiology research and potential therapeutic applications further distinguish it from other similar compounds .

Eigenschaften

CAS-Nummer |

535920-98-0 |

|---|---|

Molekularformel |

C20H21N3O8 |

Molekulargewicht |

431.4 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(1S,12R)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbonyl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C20H21N3O8/c24-14-15(25)17(18(27)28)30-19(16(14)26)31-20(29)23-6-8-3-9(7-23)11-5-13-12(4-10(8)11)21-1-2-22-13/h1-2,4-5,8-9,14-17,19,24-26H,3,6-7H2,(H,27,28)/t8-,9+,14-,15-,16+,17-,19-/m0/s1 |

InChI-Schlüssel |

FXQDTLDLQVLSRG-UISDBUMBSA-N |

SMILES |

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Isomerische SMILES |

C1[C@@H]2CN(C[C@H]1C3=CC4=NC=CN=C4C=C23)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

Kanonische SMILES |

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Synonyme |

1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-carboxylate)_x000B_β-D-Glucopyranuronic Acid; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.